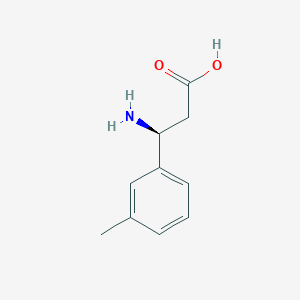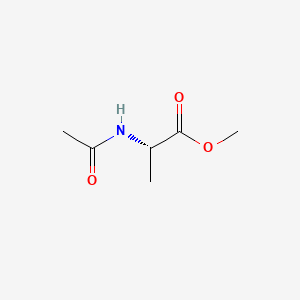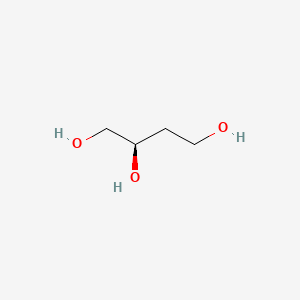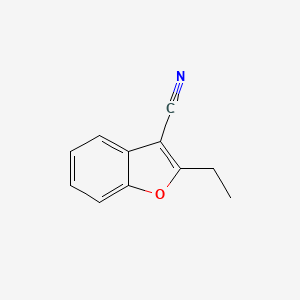
Boc-D-Ala-NH2
概要
説明
Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is a derivative of D-alanine, an amino acid, and is commonly used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group.
準備方法
Boc-D-Ala-NH2 is typically synthesized through the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out under aqueous or anhydrous conditions. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Boc-D-Ala-NH2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Boc-D-Ala-NH2 is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protected amino acid component, reducing unwanted side reactions during peptide elongation.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: It is used in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Boc-D-Ala-NH2 involves the protection of the amino group of D-alanine, preventing it from participating in unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection and subsequent reactions .
類似化合物との比較
Similar compounds to Boc-D-Ala-NH2 include:
Boc-L-Ala-NH2: The L-isomer of this compound, used in similar applications but with different stereochemistry.
Fmoc-D-Ala-NH2: Another protected form of D-alanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Cbz-D-Ala-NH2: Uses the carbobenzoxy (Cbz) group for protection, offering different stability and deprotection conditions.
This compound is unique due to its specific stereochemistry and the stability of the Boc group under various reaction conditions, making it a valuable tool in peptide synthesis and other research applications.
特性
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426726 | |
| Record name | Boc-D-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78981-25-6 | |
| Record name | Boc-D-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
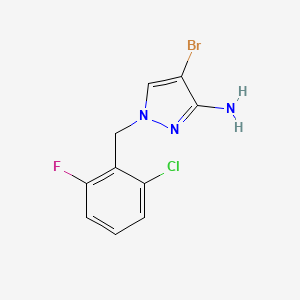
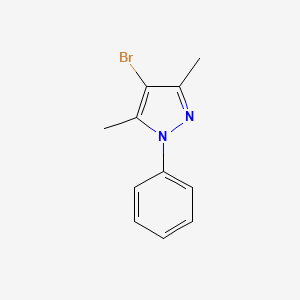
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)
